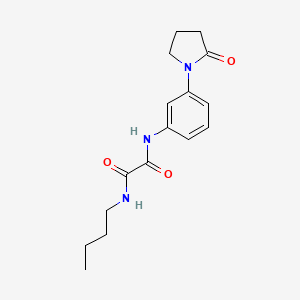

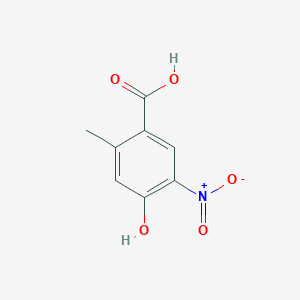

4-Hydroxy-2-methyl-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-2-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.146. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research involving derivatives of 4-hydroxy-2-methyl-5-nitrobenzoic acid, like Methyl 4-hydroxy-3-nitrobenzoate, explores their crystal structure. The focus is on understanding hydrogen bonding and π-stacking interactions, contributing to knowledge in molecular arrangement and stability. This insight is essential for developing advanced materials and pharmaceuticals (Fu, Li, & Simpson, 2012).

Physico-Chemical Properties

Studies on Zn(II) and Co(II) complexes with nitrobenzoic acid derivatives, including this compound, investigate their physico-chemical properties. These properties include thermogravimetric, differential scanning calorimetry, and magnetic characteristics. Understanding these properties aids in applications such as material science and catalysis (D'angelo et al., 2008).

Biosynthesis Applications

4-Hydroxybenzoic acid, closely related to this compound, has been extensively studied for its role as an intermediate in producing value-added bioproducts. Its applications span across food, cosmetics, and pharmacy, indicating the potential versatility of its derivatives in similar domains (Wang et al., 2018).

Chemical Synthesis

Research into the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid showcases the chemical processes involving nitrobenzoic acid derivatives. This study contributes to understanding organic synthesis methods, which are fundamental in developing pharmaceuticals and industrial chemicals (Songbo, Tang, & Peng, 2015).

Molecular Electrostatic Potential

Investigations into benzoic acid derivatives, which include nitrobenzoic acids, focus on their electronic structure and molecular electrostatic potential. These studies are crucial for understanding the molecular interactions and stability, influencing material design and drug discovery (Pramanik, Dey, & Mukherjee, 2019).

Wirkmechanismus

Target of Action

Nitro compounds, such as this one, are known to interact with various biological molecules due to their high reactivity .

Mode of Action

Nitro compounds are known to undergo various reactions, including direct substitution with nitric acid . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various reactions, including the formation of oximes and hydrazones . These reactions involve the interaction of aldehydes and ketones with hydroxylamine or hydrazine .

Result of Action

The nitro group in nitro compounds is known to have a high dipole moment, which can influence its interactions with other molecules .

Action Environment

The reactivity of nitro compounds can be influenced by various factors, including temperature and the presence of other reactive species .

Biochemische Analyse

Biochemical Properties

It is known that nitro compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the nitro compound and the biomolecules it interacts with .

Cellular Effects

Nitro compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Nitro compounds can undergo changes over time, including stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Nitro compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Nitro compounds can interact with various transporters or binding proteins .

Eigenschaften

IUPAC Name |

4-hydroxy-2-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDKLIGKTGJHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)

![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)

![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)

![(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B3017217.png)